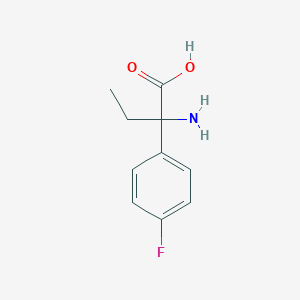

2-Amino-2-(4-fluorophenyl)butanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

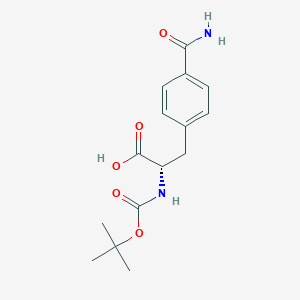

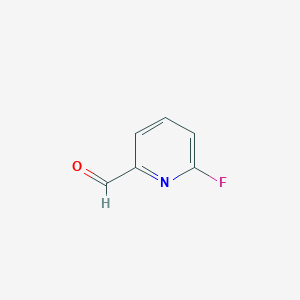

2-Amino-2-(4-fluorophenyl)butanoic acid, also known as 4-Fluorophenibut, is a GABA B receptor agonist . It is selective for the GABA B receptor over the GABA A receptor . The compound is a GABA analogue and is closely related to baclofen, tolibut, and phenibut . It is less potent as a GABA B receptor agonist than baclofen but more potent than phenibut . It is sometimes referred to as 4F-phenibut or F-phenibut or baflofen .

Molecular Structure Analysis

The molecular formula of 2-Amino-2-(4-fluorophenyl)butanoic acid is C10H12FNO2 . Its molecular weight is 197.21 g/mol . The InChI code is 1S/C10H12FNO2/c11-8-4-1-7(2-5-8)3-6-9(12)10(13)14/h1-2,4-5,9H,3,6,12H2,(H,13,14) .Applications De Recherche Scientifique

Synthesis of Key Intermediates

A practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate in manufacturing non-steroidal anti-inflammatory materials such as flurbiprofen, highlights the importance of developing efficient synthetic routes for related fluorophenyl compounds. This study demonstrates the challenges and solutions in synthesizing complex molecules, which can be relevant to the synthesis of 2-Amino-2-(4-fluorophenyl)butanoic acid derivatives (Qiu et al., 2009).

Peptide Studies and Drug Synthesis

Research on the paramagnetic amino acid TOAC and its uses in peptide studies underscores the significance of specific amino acids in analyzing peptide structure and dynamics. Such studies are crucial for understanding protein functions and designing peptide-based drugs. The rigid structure of TOAC, similar in concept to specialized amino acids like 2-Amino-2-(4-fluorophenyl)butanoic acid, provides valuable insights into peptide conformations and interactions (Schreier et al., 2012).

Biomarker Analysis

The development of sensors and biosensors for amino acid detection, including phenylalanine, tyrosine, and tryptophan, is a growing area of research that highlights the critical role of amino acids as biomarkers in medical and pharmaceutical applications. This area of research is relevant for understanding how derivatives of amino acids, such as 2-Amino-2-(4-fluorophenyl)butanoic acid, can be applied in developing diagnostic tools and therapeutic monitoring devices (Dinu & Apetrei, 2022).

Proteostasis and Therapeutic Effects

Investigations into compounds like 4-phenylbutyric acid for maintaining proteostasis illustrate the therapeutic potential of amino acid derivatives in treating diseases associated with protein misfolding and ER stress. Such studies provide a framework for exploring the therapeutic applications of 2-Amino-2-(4-fluorophenyl)butanoic acid and its derivatives in modulating proteostasis and alleviating related pathologies (Kolb et al., 2015).

Safety And Hazards

The safety data sheet for 2-Amino-2-(4-fluorophenyl)butanoic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Propriétés

IUPAC Name |

2-amino-2-(4-fluorophenyl)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2/c1-2-10(12,9(13)14)7-3-5-8(11)6-4-7/h3-6H,2,12H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMDGQKYLPGTGPR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)F)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20284380 |

Source

|

| Record name | 2-amino-2-(4-fluorophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20284380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-2-(4-fluorophenyl)butanoic acid | |

CAS RN |

6272-06-6 |

Source

|

| Record name | NSC37019 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37019 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-2-(4-fluorophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20284380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-1,4-Benzodiazepine-1-acetic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,3-dihydro-2-oxo-5-phenyl-](/img/structure/B112252.png)

![3-[1,1'-biphenyl]-4-yl-1H-pyrazol-5-ylamine](/img/structure/B112267.png)